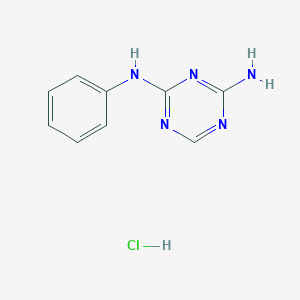

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Descripción general

Descripción

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves a one-pot, microwave-assisted method. This method utilizes readily available cyanoguanidine, aromatic aldehydes, and arylamines. The three-component condensation of these reagents occurs in the presence of hydrochloric acid, followed by treatment with a base, which promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times, making it suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different biological activities and applications depending on the substituents introduced during the reactions .

Aplicaciones Científicas De Investigación

N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the triazine derivatives class, which has diverse applications in agriculture, medicine, and materials science. This compound is characterized by a triazine ring substituted with phenyl and morpholino groups, giving it unique chemical properties.

Scientific Research Applications

N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has applications in scientific research, including:

- Chemistry : As a building block for synthesizing more complex organic molecules.

- Biology : For its potential as an enzyme inhibitor or receptor modulator.

- Medicine : For its therapeutic potential in treating diseases such as cancer and bacterial infections.

- Industry : In the development of advanced materials, including polymers and coatings.

Anticancer Properties

Triazine derivatives have anticancer potential. Studies highlight the compound's:

- Antiproliferative Activity : It inhibits the growth of various cancer cell lines, notably triple-negative breast cancer cells (MDA-MB231). This cell line exhibited significant sensitivity to treatment with concentrations as low as 10 μM.

- Selectivity : It demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells (e.g., MCF-10A), indicating a favorable therapeutic index.

- Mechanism of Action: Induces apoptosis as the main pathway for antiproliferative activity against MDA-MB231 cells .

Mecanismo De Acción

The mechanism of action of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it has been shown to induce apoptosis, a process of programmed cell death, by targeting specific proteins and signaling pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride include:

- 6-Phenyl-1,3,5-triazine-2,4-diamine

- 2,4-Diamino-6-phenyl-1,3,5-triazine

- Benzoguanamine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity

Actividad Biológica

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article provides an in-depth overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a member of the triazine family, which is known for various biological applications. The compound's structure allows it to interact with multiple biological targets, making it a candidate for therapeutic development.

Target Interactions

The compound has shown potential in targeting cancer cell proliferation pathways. Similar triazine derivatives have been reported to possess antiproliferative properties by interacting with key enzymes involved in cell cycle regulation and apoptosis induction .

Biochemical Pathways

this compound affects several biochemical pathways. It primarily inhibits specific kinases and proteases that are crucial for cancer cell survival and proliferation. By modulating these pathways, the compound can induce apoptosis selectively in cancer cells while sparing normal cells .

Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Anticancer Activity

A significant body of research indicates that triazine derivatives exhibit potent anticancer effects. For instance:

- In vitro Studies : Compounds structurally similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines. One study reported a derivative with a GI50 value of 1 nM against MDA-MB231 triple-negative breast cancer cells .

| Compound | Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| N2-Phenyl-1,3,5-triazine-2,4-diamine | MDA-MB231 | 1 | |

| Compound 18 (related triazine) | MDA-MB231 | 0.1 | |

| Methotrexate | MDA-MB231 | 10 |

Mechanistic Insights

The mechanism underlying the anticancer effects involves:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells. Fluorescence microscopy and live-cell imaging have confirmed morphological changes indicative of apoptosis following treatment with triazine derivatives .

- Enzyme Inhibition : Inhibition of key enzymes such as kinases and proteases alters cellular signaling pathways critical for cancer progression .

Case Studies

Research has highlighted specific case studies showcasing the efficacy of N2-Phenyl-1,3,5-triazine derivatives:

- Antitumor Efficacy Against Melanoma : A derivative was tested against the MALME-3M melanoma cell line with a remarkable GI50 value of M .

- Optimization Studies : Structure-activity relationship (SAR) studies have shown that modifications to the phenyl moiety significantly enhance anticancer potency. For example, changing substituent positions on the phenyl ring resulted in up to a 200-fold increase in activity .

Pharmacokinetics and Toxicology

While the pharmacokinetic profile of N2-Phenyl-1,3,5-triazine derivatives suggests favorable drug-like characteristics (e.g., stability and solubility), potential hepatotoxicity has been noted in occupational settings due to structural similarities with other known hepatotoxins .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via a one-pot, microwave-assisted three-component condensation of cyanoguanidine, aromatic aldehydes (e.g., benzaldehyde), and arylamines (e.g., aniline) in the presence of hydrochloric acid. This is followed by base treatment to promote dihydrotriazine ring rearrangement and dehydrogenative aromatization . To optimize yields (typically ~50%), key parameters include:

- Microwave irradiation : Enhances reaction speed and efficiency compared to conventional heating.

- Stoichiometric ratios : A 1:1:1 molar ratio of cyanoguanidine, aldehyde, and arylamine ensures minimal side products.

- Acid/base control : HCl catalyzes the condensation, while NaOH or KOH facilitates aromatization.

Post-synthesis, recrystallization from methanol or ethanol improves purity .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and computational methods:

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.4 ppm) and triazine carbons (δ 158–160 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with deviations <5 ppm .

- InChI key validation : Cross-reference with PubChem data (InChIKey=YTCPXXCJMMXWPM-UHFFFAOYSA-N) .

- X-ray crystallography : Resolves bond angles and confirms the hydrochloride salt formation .

Q. What are the primary applications of this compound in analytical chemistry?

The compound’s planar triazine core and chiral phenyl group make it suitable for:

- Chiral stationary phases (CSPs) : Used in HPLC or NMR to resolve enantiomers via π-π interactions and hydrogen bonding .

- Circular dichroism (CD) spectroscopy : Determines absolute configurations of chiral analytes by comparing CD spectra with reference compounds .

Advanced Research Questions

Q. How can researchers address contradictory data in antiproliferative activity assays for this compound?

Evidence from breast cancer cell lines (e.g., MDA-MB231) shows variability in IC values due to:

- Cell line heterogeneity : Triple-negative vs. hormone receptor-positive cells may respond differently .

- Assay conditions : Optimize incubation time (48–72 hours) and serum-free media to reduce false positives.

- Selectivity testing : Compare activity against non-cancerous cells (e.g., MCF-10A) to confirm cancer-specific effects .

Use dose-response curves and statistical validation (e.g., ANOVA) to resolve discrepancies.

Q. What computational strategies support the design of derivatives with enhanced bioactivity?

- 3D-QSAR modeling : Correlates substituent electronic/steric properties (e.g., Hammett constants) with antiproliferative activity. For example, electron-withdrawing groups on the phenyl ring enhance potency .

- Molecular docking : Predict binding to cancer targets (e.g., kinases) by simulating interactions with the triazine core and phenylamine side chains.

- ADMET prediction : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity risks.

Q. How can low yields during scale-up synthesis be mitigated?

Common issues and solutions:

- Microwave limitations : Transition to continuous flow reactors for larger batches while maintaining rapid heating .

- Byproduct formation : Introduce scavenger resins (e.g., polymer-bound cyanoborohydride) to trap unreacted amines .

- Salt hygroscopicity : Store the hydrochloride salt under inert gas (N) with desiccants to prevent hydrolysis .

Q. Methodological Troubleshooting

Q. How to resolve spectral data discrepancies in characterizing synthetic intermediates?

- Impurity identification : Use LC-MS to detect side products (e.g., dihydrotriazine intermediates) and adjust reaction time/temperature .

- Deuterated solvent artifacts : Ensure NMR solvents (e.g., CDOD) do not overlap with analyte signals (e.g., residual methanol in CDOD at δ 3.3 ppm) .

- Dynamic proton exchange : For NH protons, acquire spectra at 25°C to slow exchange and resolve broad peaks .

Q. What experimental approaches validate the compound’s role in biological pathways?

- RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis regulators like BAX/BCL-2).

- Western blotting : Quantify protein targets (e.g., phosphorylated EGFR) to confirm mechanistic hypotheses .

- Metabolic profiling : Use C-labeled glucose tracing to assess glycolysis/TCA cycle disruptions .

Propiedades

IUPAC Name |

2-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5.ClH/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7;/h1-6H,(H3,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCPXXCJMMXWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-10-5 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amanozine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenyl-1,3,5-triazine-2,4-diaminemonohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.